Benzyl 2-bromopropanoate

Vue d'ensemble

Description

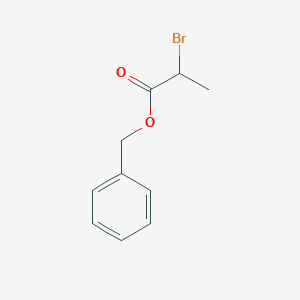

Benzyl 2-bromopropanoate is an organic compound with the molecular formula C10H11BrO2. It is a colorless to pale yellow oil that is sensitive to light. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropionic acid with benzyl alcohol. The reaction typically involves refluxing the mixture in the presence of a catalyst such as p-toluenesulphonic acid monohydrate in cyclohexane using a Dean-Stark apparatus . Another method involves using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with benzoyl peroxide as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-bromopropanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to yield 2-bromopropionic acid and benzyl alcohol in the presence of aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

Nucleophilic Substitution: Products like benzyl azide or benzyl thiocyanate.

Reduction: Benzyl 2-hydroxypropanoate.

Hydrolysis: 2-bromopropionic acid and benzyl alcohol.

Applications De Recherche Scientifique

Benzyl 2-bromopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in polymer chemistry.

Mécanisme D'action

The mechanism of action of benzyl 2-bromopropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl bromoacetate

- Methyl 2-bromopropanoate

- Ethyl 2-bromopropanoate

- Phenyl 2-bromobutanoate

Uniqueness

Benzyl 2-bromopropanoate is unique due to its specific reactivity profile, which combines the electrophilic nature of the bromine atom with the ester functionality. This dual reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Activité Biologique

Benzyl 2-bromopropanoate is an organic compound classified as an ester, formed through the reaction of benzyl alcohol and 2-bromopropanoic acid. Its biological activity has been a subject of interest in various studies due to its potential applications in medicinal chemistry and organic synthesis. This article will explore the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Synthesis

The structure of this compound features a benzyl group attached to a propanoate moiety, which includes a bromine atom. The general reaction for its synthesis can be represented as follows:

This reaction typically proceeds via Fischer esterification in the presence of an acid catalyst such as sulfuric acid.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzyl bromides, including this compound, exhibit significant antimicrobial activity. For instance, a study evaluated various benzyl bromide derivatives against clinical strains of bacteria and fungi. The results showed that these compounds demonstrated strong antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative bacteria. Specifically, inhibition zones ranged from 10 to 17 mm for Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, while moderate effects were observed against Escherichia coli and Klebsiella pneumoniae with inhibition zones around 7 mm .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 - 17 |

| Enterococcus faecalis | 10 - 17 |

| Streptococcus pyogenes | 15 |

| Escherichia coli | 7 |

The antimicrobial activity of this compound is thought to be mediated through its ability to disrupt cell membrane integrity and inhibit essential cellular processes in microorganisms. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can lead to the formation of more reactive species capable of damaging microbial cells .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on synthetic benzyl bromide derivatives demonstrated their effectiveness against various pathogenic strains. The minimum inhibitory concentration (MIC) was determined using microbroth dilution techniques, indicating that these compounds could serve as potential leads for new antibacterial agents .

- Synthetic Applications : this compound has been utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. Its reactivity allows it to be transformed into various derivatives that may possess enhanced biological activities .

- Polymerization Initiator : Research has also explored the use of this compound in atom transfer radical polymerization (ATRP), where it acts as an initiator for the polymerization of methyl methacrylate and styrene. This application highlights its versatility beyond direct biological activity, contributing to materials science .

Propriétés

IUPAC Name |

benzyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZIPPQWYVRGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305598 | |

| Record name | benzyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-53-6 | |

| Record name | benzyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Benzyl 2-bromopropanoate in Atom Transfer Radical Polymerization (ATRP)?

A1: this compound functions as an initiator in ATRP [, ]. It plays a crucial role in initiating the polymerization process by participating in a redox reaction with a transition metal catalyst, typically copper(I) bromide (CuBr). This reaction generates a radical species from the this compound, which then initiates the polymerization of monomers like methyl methacrylate or styrene.

Q2: How does the structure of this compound, particularly the perfluorinated aromatic group, influence its function in ATRP?

A2: The study by [] specifically investigated the use of a modified this compound, 3,5-bis(perfluorobenzyloxy)this compound (FBr). The incorporation of the perfluorinated aromatic group was found to increase the hydrophobicity of the resulting polymers. This modification demonstrates how structural changes to the initiator can impact the properties of the synthesized polymers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.